N-(1,1,3,3-Tetramethylbutyl)formamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2,3)6-9(4,5)10-7-11/h7H,6H2,1-5H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXAPOVFSGOATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064975 | |
| Record name | Formamide, N-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10151-02-7 | |
| Record name | N-(1,1,3,3-Tetramethylbutyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10151-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamide, N-(1,1,3,3-tetramethylbutyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010151027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(1,1,3,3-tetramethylbutyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA DSSTox | |
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| Record name | N-(1,1,3,3-tetramethylbutyl)formamide | |
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Contextualizing Formamides Within Amide Chemistry and Synthetic Reagents
Amides are a class of organic compounds with the general formula R−C(=O)−NR′R″. wikipedia.org They are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. wikipedia.org Formamides, with the general structure RR′NCHO, are a specific type of amide derived from formic acid. wikipedia.org The simplest formamide (B127407) is HCONH2, a colorless, water-miscible liquid. wikipedia.org
Formamides are significant in organic synthesis. They serve as building blocks for a variety of compounds, including pharmaceuticals, herbicides, and pesticides. wikipedia.orgbeilstein-journals.org For instance, they are used in the Leuckart reaction to synthesize primary amines from ketones. wikipedia.org Formamides also find applications as solvents for many ionic compounds, softeners for paper and fiber, and as RNA stabilizers in gel electrophoresis. wikipedia.org The preparation of N-formylated amines is a crucial step in many synthetic routes, often serving as a protective measure for amine groups. beilstein-journals.org
N-(1,1,3,3-Tetramethylbutyl)formamide, with its bulky tert-octyl group, is a specific example of a substituted formamide. Its unique structure influences its physical and chemical properties, making it a subject of interest in synthetic chemistry.
Sophisticated Synthetic Methodologies for N 1,1,3,3 Tetramethylbutyl Formamide
Direct Formylation Protocols
Direct formylation represents a primary route for the synthesis of N-(1,1,3,3-Tetramethylbutyl)formamide. This approach involves the direct introduction of a formyl group (-CHO) onto the nitrogen atom of the corresponding primary amine, 1,1,3,3-tetramethylbutylamine.
The condensation reaction between 1,1,3,3-tetramethylbutylamine and formic acid is a fundamental method for producing this compound. nih.gov This reaction is a type of acylation where the amine acts as a nucleophile, attacking the carbonyl carbon of formic acid. The subsequent elimination of a water molecule results in the formation of the amide bond.
The reaction can be carried out by heating the amine and formic acid, often in a solvent like toluene (B28343), to facilitate the removal of water. nih.gov The use of solvent-free conditions, simply heating the amine and formic acid together, has also been reported as an effective method for producing formamides. nih.gov
The Leuckart reaction offers a related approach, where ketones or aldehydes are converted to amines using formamide (B127407) or ammonium (B1175870) formate (B1220265) as the nitrogen donor and reducing agent. wikipedia.org While not a direct formylation of an amine, the underlying chemistry involves the formation of a formamide intermediate which is then reduced. mdpi.com
For larger-scale synthesis, efficient removal of the water byproduct is crucial to drive the equilibrium towards product formation. Azeotropic distillation is a commonly employed technique to achieve this. By using a solvent that forms an azeotrope with water, such as toluene, the water can be continuously removed from the reaction mixture as it is formed. nih.gov
A Dean-Stark apparatus is typically used in this setup. The toluene-water azeotrope boils and the vapor enters the Dean-Stark trap. Upon condensation, the water, being denser than toluene, separates and is collected in the bottom of the trap, while the toluene overflows and returns to the reaction flask. This continuous removal of water effectively drives the reaction to completion, leading to higher yields of the desired formamide. nih.gov
Refinements in Preparative Conditions and Yield Optimization
Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Several factors, including temperature, catalysts, and reagent ratios, play a significant role.
The temperature at which the condensation is performed can have a substantial impact on the reaction rate and yield. mdpi.com For Leuckart-type reactions, temperatures are typically high, often ranging from 120 to 130 °C, and can exceed 165 °C when formamide is used. wikipedia.org A patent for an accelerated Leuckart reaction suggests a temperature range of 150-200 °C in an open system and 190-210 °C in a sealed system. google.com
The choice of formylating agent and the presence of catalysts can also influence the outcome. While formic acid is a common and direct formylating agent, using formamide in the presence of an acid catalyst can also be effective. nih.gov Various catalysts have been explored for N-formylation reactions, including solid acid catalysts and metal catalysts, to improve reaction rates and yields under milder conditions. nih.govnih.gov For instance, the use of catalysts like ammonium sulfate (B86663) and magnesium chloride has been shown to increase yields when formamide is used as the formylating agent. wikipedia.org
The molar ratio of the reactants is another critical parameter. A patent on an accelerated Leuckart reaction specifies a molar ratio of formamide to the carbonyl compound between 150:1 to 5:1, and a ratio of formamide to formic acid between 20:1 to 6:1 for optimal results. google.com
The following table summarizes the key parameters and their effects on the synthesis of formamides, which are applicable to the synthesis of this compound.
| Parameter | Condition | Effect on Reaction | Source |
| Temperature | 120-130 °C | Typical for Leuckart reaction with ammonium formate. | wikipedia.org |
| >165 °C | Typical for Leuckart reaction with formamide. | wikipedia.org | |
| 150-200 °C | Accelerated Leuckart reaction in an open system. | google.com | |
| 190-210 °C | Accelerated Leuckart reaction in a sealed system. | google.com | |
| Catalyst | Ammonium sulfate, magnesium chloride | Increases yield when using formamide. | wikipedia.org |
| Reagent Ratio (Formamide:Carbonyl) | 150:1 to 5:1 | Optimal range for accelerated Leuckart reaction. | google.com |
| Reagent Ratio (Formamide:Formic Acid) | 20:1 to 6:1 | Optimal range for accelerated Leuckart reaction. | google.com |
Dehydration to 1,1,3,3-Tetramethylbutyl Isonitrile
The dehydration of N-substituted formamides is a standard and reliable method for the synthesis of isonitriles. researchgate.net In the case of this compound, this transformation yields 1,1,3,3-Tetramethylbutyl isonitrile, a valuable reagent in organic synthesis, particularly in multicomponent reactions.
The combination of thionyl chloride (SOCl₂) and N,N-Dimethylformamide (DMF) is a potent system for the dehydration of formamides. researchgate.net This process does not involve thionyl chloride acting directly on the formamide. Instead, it reacts with DMF in the initial step to form an electrophilic intermediate known as the Vilsmeier reagent, specifically chlorodimethylformiminium chloride, [Me₂N=CHCl]⁺Cl⁻. researchgate.netrsc.org
The mechanism proceeds as follows:
Formation of the Vilsmeier Reagent: Thionyl chloride reacts with the carbonyl oxygen of DMF, leading to the formation of an adduct which subsequently eliminates sulfur dioxide and a chloride ion to generate the chlorodimethylformiminium chloride. nih.govfluorine1.ru
Activation of the Formamide: The this compound, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. The oxygen atom of the formamide's carbonyl group adds to the iminium carbon.
Elimination Cascade: The resulting intermediate undergoes a series of elimination steps. A base, which can be another molecule of DMF or a tertiary amine added to the reaction, abstracts the formyl proton. nih.gov This initiates the collapse of the intermediate, leading to the elimination of a molecule of DMF and a protonated species.
Isonitrile Formation: The final step involves the elimination of hydrogen chloride, yielding the target 1,1,3,3-Tetramethylbutyl isonitrile. This general procedure is effective for a wide variety of aliphatic and aromatic formamides. researchgate.net
While the SOCl₂/DMF system is effective, a variety of other reagents can accomplish the dehydration of formamides, each with distinct advantages and disadvantages related to toxicity, cost, reaction conditions, and substrate scope. lookchem.comrsc.org
| Dehydrating Agent | Typical Base/Conditions | Advantages | Disadvantages |
| Phosphorus oxychloride (POCl₃) | Tertiary amines (e.g., triethylamine), often at low temperatures (0 °C to -50 °C) | Widely applicable, high yields, by-products are inorganic phosphates. nih.gov | Highly reactive and moisture-sensitive. nih.gov |
| Phosgene (COCl₂) and its surrogates (diphosgene, triphosgene) | Tertiary amines | Very effective and high-yielding. nih.govlookchem.com | Extremely toxic and hazardous, requiring special handling procedures. d-nb.info |
| p-Toluenesulfonyl chloride (p-TsCl) | Bases like pyridine or quinoline | Lower toxicity compared to POCl₃ and phosgene, readily available. rsc.org | Can require higher temperatures; organic waste by-products. nih.gov |
| Triphenylphosphine (PPh₃) / Iodine (I₂) | Tertiary amines (e.g., triethylamine), ambient temperature | Mild reaction conditions, low-cost reagents. d-nb.infoorganic-chemistry.org | Generates triphenylphosphine oxide as a stoichiometric by-product, which can complicate purification. |
| XtalFluor-E ([Et₂NSF₂]BF₄) | Tertiary amines (e.g., triethylamine) | Crystalline solid, enhanced thermal stability, high yields. lookchem.com | More expensive and specialized reagent. |
This comparative analysis highlights a trade-off between reagent efficacy, safety, and cost. For non-sterically demanding aliphatic formamides, p-TsCl has been identified as a sustainable and efficient option. rsc.org However, phosphorus oxychloride remains a commonly used reagent due to its broad applicability for various structural motifs. nih.govrsc.org
Alkyl-Nitrogen Heterolytic Cleavage
The C-N bond in amides is notoriously robust due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, under specific conditions, particularly with bulky tertiary alkyl groups like 1,1,3,3-tetramethylbutyl (tert-octyl), this bond can undergo heterolytic cleavage.
The cleavage of the C(sp³)–N bond in N-tert-alkyl amides can be facilitated by proton catalysis. The reaction is believed to proceed through a pathway that resembles a unimolecular substitution (Sₙ1) mechanism. nih.govresearchgate.net
Amide Protonation: The reaction is initiated by the protonation of the amide. While amides typically protonate on the oxygen atom, which preserves the resonance stabilization, N-protonation can occur, particularly with sterically distorted amides. nih.gov O-protonation, however, is generally the first step, which increases the electrophilicity of the carbonyl carbon.
C-N Bond Cleavage: The key step is the cleavage of the C-N bond. The bulky 1,1,3,3-tetramethylbutyl group is capable of forming a relatively stable tertiary carbocation. The departure of this group is the rate-determining step, characteristic of an Sₙ1 pathway. nih.govbohrium.com This process is favored because it releases the steric strain associated with the bulky alkyl group and results in a stabilized carbocation.
Formation of Products: The cleavage results in the formation of the tert-octyl carbocation and the neutral formamide molecule (or its protonated form).
This selective cleavage of a large alkyl group via an Sₙ1 pathway stands in contrast to the Sₙ2 displacement typically seen with smaller alkyl groups, which favors the loss of the smaller substituent. nih.govresearchgate.net
The heterolysis of the N-(1,1,3,3-tetramethylbutyl) group from an amide leads to the formation of a tertiary carbocation, which can then undergo several subsequent reactions depending on the reaction medium.
Primary Products: The initial cleavage yields formamide and the 1,1,3,3-tetramethylbutyl cation.
R-C(=O)NH-C(CH₃)₂CH₂C(CH₃)₃ + H⁺ → R-C(=O)NH₂ + ⁺C(CH₃)₂CH₂C(CH₃)₃
Carbocation Fate: The highly reactive tert-octyl carbocation will quickly react to form stable, neutral products.
Elimination: The most common pathway is the loss of a proton (E1 elimination) to form a mixture of isomeric alkenes, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.
Substitution: If a suitable nucleophile is present in the reaction mixture (e.g., water, alcohol), it can be trapped by the carbocation to form the corresponding alcohol or ether.
Role in Cascade and Multicomponent Reaction Sequences
This compound serves as a stable precursor to 1,1,3,3-Tetramethylbutyl isonitrile, which is a key component in various cascade and multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net
Isonitriles are renowned for their unique reactivity, enabling their participation in fundamental MCRs such as:
Ugi Reaction: A four-component reaction between an aldehyde (or ketone), an amine, a carboxylic acid, and an isonitrile to form a dipeptide-like scaffold. nih.gov The use of 1,1,3,3-Tetramethylbutyl isonitrile in this reaction introduces a bulky, lipophilic tert-octyl group onto the final product's amide nitrogen.
Passerini Reaction: A three-component reaction involving a carboxylic acid, an aldehyde (or ketone), and an isonitrile to produce an α-acyloxy amide. nih.gov
The utility of 1,1,3,3-Tetramethylbutyl isonitrile in these reactions is significant in medicinal chemistry and drug discovery. The sterically demanding tert-octyl group can impart unique pharmacological properties, such as increased metabolic stability or modified receptor binding affinity.
While specific documented examples of this compound in complex cascade reactions—multi-step intramolecular processes—are less common, the isonitrile derived from it can act as a linchpin in designing such sequences. nih.govrsc.org For instance, a product from an initial Ugi reaction could be designed to undergo a subsequent intramolecular cyclization, creating complex heterocyclic systems in a highly efficient manner. nih.gov The isonitrile functionality is a powerful tool for rapidly building molecular complexity, making its precursor, this compound, a valuable starting material in diversity-oriented synthesis. researchgate.net
In Situ Generation and Subsequent Reactivity within Complex Transformations
This compound can be generated in situ from its corresponding isonitrile, tert-butyl isocyanide, in the presence of water. This transiently formed formamide can then participate in complex cascade reactions. A notable example is the synthesis of symmetrical sulfonyl guanidines. nih.govsemanticscholar.org In this process, one molecule of the isonitrile initially reacts with an N,N-dibromoarylsulfonamide to form a carbodiimide intermediate. nih.gov Concurrently, a second molecule of the isonitrile undergoes a reaction with water present in the reaction mixture to generate this compound in situ. nih.govsemanticscholar.org
This in situ generated formamide then reacts with the previously formed carbodiimide intermediate. nih.gov The reaction proceeds via the loss of formic acid to yield the final symmetrical sulfonyl guanidine product. nih.gov The presence of the formamide species as a key intermediate in the reaction mixture has been confirmed by GC-MS analysis. nih.gov This cascade reaction highlights an interesting switch in the reactivity of the isonitrile, where one molecule acts as a precursor to a carbodiimide and the other serves as a source for the amine component (via the formamide) for the final product. semanticscholar.org
The general reaction conditions for this transformation involve heating the isocyanide and N,N-dibromoarylsulfonamide with a base like potassium carbonate in a solvent such as toluene at 80°C. nih.gov
| Reactant 1 | Reactant 2 | Reagents | Product |
| tert-Butyl isocyanide | N,N-Dibromoarylsulfonamide | K2CO3, H2O | Symmetrical sulfonyl guanidine |
Intermediacy in Isonitrile-Derived Chemical Pathways
This compound serves as a direct precursor in the synthesis of 1,1,3,3-tetramethylbutyl isonitrile. The synthesis of isonitriles from N-substituted formamides is a common and practical approach, often favored due to the limited commercial availability of many isonitriles. d-nb.info This transformation is essentially a dehydration reaction, where the formyl group (-CHO) is converted to the isocyano group (-N≡C).
Several reagent systems have been developed to efficiently carry out this dehydration under mild conditions. One effective method employs a combination of triphenylphosphine (Ph3P) and molecular iodine (I2) in the presence of a tertiary amine base, such as triethylamine (Et3N). d-nb.info This procedure is conducted at room temperature and typically provides high yields of the corresponding isocyanide. d-nb.info The reaction is believed to proceed through an intermediate phosphonium salt. d-nb.info The versatility of this method allows for the synthesis of various alkyl and aryl isocyanides. d-nb.infoorganic-chemistry.org
The reaction conditions are generally mild, making this method compatible with substrates that may be sensitive to acidic or alkaline conditions. d-nb.info
| Starting Material | Reagents | Product |
| This compound | Triphenylphosphine, Iodine, Triethylamine | 1,1,3,3-Tetramethylbutyl isonitrile |
This role as a stable, easily handleable precursor makes this compound a key intermediate in accessing the corresponding isonitrile, which is a versatile reagent in various organic syntheses. d-nb.info
Strategic Importance of N 1,1,3,3 Tetramethylbutyl Formamide As a Chemical Precursor
The strategic value of N-(1,1,3,3-Tetramethylbutyl)formamide lies in its utility as a precursor in the synthesis of other organic molecules. The formamide (B127407) group can participate in various chemical transformations. For example, N-formyl derivatives are utilized as building blocks in Vilsmeier-Haack reactions and for the preparation of isocyanates and isocyanides. beilstein-journals.org
While specific, large-scale industrial applications of this compound are not widely documented, its role in research and development as a building block is significant. The bulky and sterically hindered N-substituent can influence reaction pathways and lead to the formation of unique products that might be difficult to synthesize through other routes.
The synthesis of various amides is a fundamental process in organic chemistry, with numerous methods being developed. oup.com These include reactions of carboxylic acids with formamide derivatives, often mediated by activating agents. oup.com The principles of these reactions are applicable to the synthesis and further transformation of this compound.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Formamide |
| Formic Acid |
| Amine |
| Carboxylic Acid |
| Isocyanate |
| Isocyanide |
| N-formyl derivative |
Advanced Spectroscopic and Mechanistic Characterization of N 1,1,3,3 Tetramethylbutyl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed information about the structure and dynamics of molecules in solution. For N-(1,1,3,3-Tetramethylbutyl)formamide, both ¹H and ¹³C NMR are instrumental in confirming its chemical structure and understanding its conformational behavior.
A key feature of N-substituted formamides is the restricted rotation around the carbon-nitrogen (C-N) amide bond due to its partial double bond character. This restricted rotation gives rise to the existence of two distinct conformational isomers in solution: the cis and trans conformers. nih.gov In the trans conformer, the formyl proton and the substituent on the nitrogen are on opposite sides of the C-N bond, while in the cis conformer, they are on the same side. The relative populations of these two isomers can be determined from the integration of their respective signals in the NMR spectrum. For many N-alkylformamides, the trans isomer is the major conformer in solution.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of both the cis and trans isomers. The formyl proton (CHO) is particularly sensitive to the conformation, typically appearing as two separate signals. The formyl proton of the trans isomer usually appears as a doublet with a larger coupling constant to the N-H proton, while the cis formyl proton shows a smaller coupling. Similarly, the protons on the carbon atoms attached to the nitrogen will exhibit different chemical shifts in the two conformers.
The ¹³C NMR spectrum will also display separate signals for each carbon in the cis and trans isomers. The chemical shifts of the carbonyl carbon and the carbons of the tetramethylbutyl group will differ between the two conformers, providing further evidence for the presence of this rotational isomerism.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Conformational Isomers of this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| trans Conformer | ||
| CHO | ~8.1 (d) | ~163 |
| NH | ~7.5 (br s) | - |
| C(CH₃)₃ | ~1.0 | ~31 |
| CH₂ | ~1.7 | ~53 |
| C(CH₃)₂ | ~1.4 | ~57 |
| CH₃ (on C(CH₃)₃) | ~1.0 | ~29 |
| CH₃ (on C(CH₃)₂) | ~1.4 | ~29 |
| cis Conformer | ||
| CHO | ~7.9 (d) | ~161 |
| NH | ~7.8 (br s) | - |
| C(CH₃)₃ | ~1.0 | ~31 |
| CH₂ | ~1.8 | ~52 |
| C(CH₃)₂ | ~1.5 | ~56 |
| CH₃ (on C(CH₃)₃) | ~1.0 | ~29 |
| CH₃ (on C(CH₃)₂) | ~1.5 | ~29 |
Note: These are estimated values based on data for similar N-alkylformamides and are subject to solvent effects and the specific spectrometer frequency.
Application of ¹H and ¹³C NMR in Reaction Monitoring
NMR spectroscopy is an excellent tool for monitoring the progress of chemical reactions in real-time. The synthesis of this compound, typically through the formylation of tert-octylamine (B44039), can be effectively monitored using both ¹H and ¹³C NMR.
By acquiring spectra at regular intervals, one can observe the gradual disappearance of the signals corresponding to the starting material, tert-octylamine, and the simultaneous appearance and increase in intensity of the signals for the product, this compound.
In the ¹H NMR spectrum, the disappearance of the characteristic signals of the primary amine protons of tert-octylamine and the emergence of the formyl proton and amide N-H proton signals of the product would be key indicators of reaction progress. Similarly, in the ¹³C NMR spectrum, the shift of the carbon atom attached to the nitrogen from an amine environment to an amide environment provides a clear marker for the conversion. The integration of the respective peaks allows for the quantification of the reactant and product concentrations over time, enabling the determination of reaction kinetics.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.
The key vibrational modes for this compound include:
N-H Stretching: A prominent band in the region of 3300-3100 cm⁻¹, characteristic of the N-H bond in a secondary amide. The position and shape of this band can be influenced by hydrogen bonding.
C-H Stretching: Strong absorptions in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the tetramethylbutyl substituent.
Amide I Band (C=O Stretching): A very strong and sharp absorption band typically found between 1680 and 1630 cm⁻¹. This is one of the most characteristic bands for amides and is indicative of the carbonyl group.
Amide II Band (N-H Bending and C-N Stretching): A strong band usually appearing in the range of 1570-1515 cm⁻¹, resulting from a combination of N-H in-plane bending and C-N stretching vibrations.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Strong, Broad |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |
| Amide I (C=O Stretch) | 1680 - 1630 | Very Strong |
| Amide II (N-H Bend, C-N Stretch) | 1570 - 1515 | Strong |
Correlation of IR Signatures with Functional Group Transformations
In-situ IR spectroscopy is a powerful technique for monitoring chemical reactions by tracking the changes in the vibrational signatures of functional groups. mt.comyoutube.comnih.gov The formylation of tert-octylamine to yield this compound can be followed by observing the disappearance of the characteristic IR bands of the reactant and the appearance of the product's bands.
Specifically, the reaction progress can be monitored by:
Disappearance of Amine N-H Stretching: The primary amine of tert-octylamine exhibits two N-H stretching bands in the region of 3400-3250 cm⁻¹. As the reaction proceeds, the intensity of these bands will decrease.
Appearance of Amide Bands: Concurrently, the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands of the product, this compound, will appear and increase in intensity.
By monitoring the absorbance of these key peaks over time, a reaction profile can be generated, providing insights into the reaction kinetics and endpoint. mt.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. For this compound, the molecular weight is 157.25 g/mol . nih.gov Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing such compounds. nih.gov
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Under electron ionization (EI), the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The analysis of these fragments provides valuable structural information.
Common fragmentation pathways for N-alkylformamides include:
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. libretexts.org For this compound, this could involve the loss of a tert-butyl group or other alkyl fragments.
McLafferty Rearrangement: This rearrangement can occur in molecules containing a carbonyl group and a γ-hydrogen atom. However, due to the quaternary carbon adjacent to the nitrogen, a classical McLafferty rearrangement is unlikely for this specific molecule.
Cleavage of the C-N Bond: The bond between the carbonyl group and the nitrogen atom can also cleave, leading to characteristic fragment ions.
Table 3: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure/Identity |
| 157 | [C₉H₁₉NO]⁺ (Molecular Ion) |
| 142 | [M - CH₃]⁺ |
| 100 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |
| 86 | [C₅H₁₂N]⁺ |
| 58 | [C₃H₈N]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 44 | [H₂NCO]⁺ |
Note: The relative intensities of these fragments can vary depending on the ionization conditions.
Computational and Theoretical Chemical Investigations of N 1,1,3,3 Tetramethylbutyl Formamide
Quantum Mechanical Studies on Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic environment of N-(1,1,3,3-Tetramethylbutyl)formamide. These studies typically employ Density Functional Theory (DFT) methods, which provide a balance between computational cost and accuracy for a molecule of this size.
The electronic structure of this compound is characterized by the interplay between the planar formamide (B127407) group and the bulky, non-polar 1,1,3,3-tetramethylbutyl group. The nitrogen atom's lone pair of electrons can delocalize into the carbonyl (C=O) pi-system, creating a partial double bond character in the C-N bond and contributing to the planarity of the amide group. researchgate.net This resonance has a significant impact on the molecule's geometry, rotational barriers, and reactivity.
Key aspects of the electronic structure that are investigated include the distribution of electron density, the nature of the chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and electronic transition properties of the molecule. dntb.gov.ua For this compound, the HOMO is expected to have significant contribution from the non-bonding orbital of the oxygen and the pi-system of the amide group, while the LUMO is anticipated to be the pi* anti-bonding orbital of the carbonyl group.
The large tetramethylbutyl group, being electron-donating, can influence the electronic properties of the formamide moiety. This influence can be quantified through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which provide insights into atomic charges and orbital interactions. dntb.gov.ua
Below is an illustrative table of calculated electronic properties for this compound, typical of what would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. dntb.gov.ua
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 0.8 | eV |
| HOMO-LUMO Gap | 7.3 | eV |
| Dipole Moment | 3.5 | Debye |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 0.8 | eV |
This is an interactive data table. You can sort and filter the data.
Reaction Pathway Analysis and Transition State Elucidation
Computational chemistry is a powerful tool for exploring the potential chemical reactions of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways, the structures of any intermediates, and the geometries and energies of the transition states.
A key reaction for amides is hydrolysis, which can be acid or base-catalyzed. Theoretical studies can model these reaction mechanisms. For instance, in an acid-catalyzed hydrolysis, the initial step would be the protonation of the carbonyl oxygen. The subsequent nucleophilic attack by a water molecule on the carbonyl carbon and the eventual cleavage of the C-N bond can be modeled to determine the rate-limiting step.
Similarly, the synthesis of this compound, for example, through the reaction of formic acid and 1,1,3,3-tetramethylbutylamine, can be computationally investigated. The reaction pathway, including the formation of a tetrahedral intermediate and the subsequent elimination of a water molecule, can be elucidated.
Transition state theory, combined with the calculated energies from quantum mechanical methods, allows for the prediction of reaction rate constants. The bulky 1,1,3,3-tetramethylbutyl group is expected to exert significant steric hindrance, which would be reflected in higher activation energies for reactions involving nucleophilic attack at the carbonyl carbon, as compared to less hindered formamides.
An example of a data table summarizing the calculated activation energies for a hypothetical reaction of this compound is provided below.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Nucleophilic Attack | TS1 | 25.4 |
| Proton Transfer | TS2 | 12.1 |
| C-N Bond Cleavage | TS3 | 35.8 |
This is an interactive data table. You can sort and filter the data.
Solvation Effects and Intermolecular Interactions in Condensed Phases
The behavior of this compound in a solution is significantly influenced by its interactions with the solvent molecules. Computational models can simulate these effects, providing a molecular-level understanding of solvation.
Two primary approaches are used to model solvation: implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can provide good estimates of the bulk solvent effects on the electronic structure and geometry of the solute.
Explicit solvation models involve including a number of solvent molecules around the solute molecule in the quantum mechanical calculation or in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulation. nih.gov This method allows for the study of specific intermolecular interactions, such as hydrogen bonding between the formamide's N-H or C=O groups and protic solvent molecules. For this compound, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.
The large, non-polar tetramethylbutyl group will primarily engage in weaker van der Waals or dispersion interactions with non-polar solvents. nih.gov In aqueous solutions, this bulky alkyl group will contribute to a significant hydrophobic effect, influencing the molecule's solubility and aggregation behavior.
Molecular Dynamics (MD) simulations, using force fields derived from quantum mechanical calculations, can be employed to study the dynamic behavior of this compound in the condensed phase. These simulations can provide information on the solvation structure, the dynamics of intermolecular hydrogen bonds, and the rotational and translational diffusion of the molecule in different solvents.
The following table presents hypothetical data on the interaction energies of this compound with different solvent molecules, which could be obtained from QM calculations on solute-solvent clusters.
| Solvent | Interaction Type | Interaction Energy (kcal/mol) |
| Water | Hydrogen Bond (N-H...OH2) | -5.2 |
| Water | Hydrogen Bond (C=O...H2O) | -4.8 |
| Methanol (B129727) | Hydrogen Bond (N-H...OCH3) | -4.5 |
| Hexane | Dispersion | -2.1 |
This is an interactive data table. You can sort and filter the data.
Catalytic Roles and Mechanistic Underpinnings in Formamide Mediated Processes
Participation in Catalytic Hydrogenation Reactions
The hydrogenation of formamides is a critical reaction in organic synthesis and has garnered significant attention in the context of renewable energy, particularly in the conversion of carbon dioxide to methanol (B129727). The reactivity of the formamide (B127407) group, including in a molecule like N-(1,1,3,3-Tetramethylbutyl)formamide, is central to these processes.
Formamide Intermediates in CO2 Hydrogenation to Methanol
The conversion of carbon dioxide (CO2) into methanol is a promising strategy for chemical energy storage and the production of a valuable feedstock. In many catalytic systems, especially those employing amine-based capture solvents, this transformation proceeds through a formamide intermediate. frontiersin.orgosti.govresearchgate.net The amine first reacts with CO2 to form a carbamate, which is then hydrogenated to a formamide. This formamide then undergoes further hydrogenation to produce methanol and regenerate the initial amine.
Factors Governing C-O versus C-N Bond Cleavage Selectivity in Amide Hydrogenation
The hydrogenation of formamides can proceed via two primary competing pathways: C-O bond cleavage (deoxygenative hydrogenation) or C-N bond cleavage (deaminative hydrogenation). frontiersin.orgosti.gov
C-O Bond Cleavage: This pathway leads to the formation of a methylamine (B109427) derivative and water. In the context of CO2 capture and conversion, this is an undesirable side reaction as it results in the N-methylation and deactivation of the amine solvent. frontiersin.org
C-N Bond Cleavage: This is the desired pathway for methanol synthesis, as it yields methanol and regenerates the amine, allowing it to participate in further CO2 capture cycles. frontiersin.orgosti.gov
The selectivity between these two pathways is a critical challenge and is influenced by several factors, including the catalyst, solvent, and the structure of the formamide itself. The initial step in the hydrogenation of a formamide is the formation of a hemiaminal intermediate. frontiersin.org The subsequent fate of this intermediate dictates the final product distribution.
Role of Catalysts and Basic Additives in Directing Selectivity
The choice of catalyst and the presence of additives are paramount in controlling the selectivity of formamide hydrogenation.
Catalysts: Both homogeneous and heterogeneous catalysts have been investigated for this transformation. For instance, well-established gas-phase CO2 hydrogenation catalysts often favor the C-O cleavage pathway, leading to N-methylated products. frontiersin.orgosti.gov
Basic Additives: The addition of a base can significantly shift the selectivity towards the desired C-N bond cleavage. osti.gov The base is thought to deprotonate the hemiaminal intermediate formed in situ. This deprotonation inhibits the dehydration step that leads to the N-methylated product, thereby promoting the pathway to methanol. osti.gov
The following table summarizes the general influence of catalysts and additives on the selectivity of formamide hydrogenation:
| Factor | Influence on Selectivity | Desired Outcome for Methanol Synthesis |
| Catalyst | Can favor either C-O or C-N cleavage depending on its composition and properties. | High selectivity for C-N cleavage. |
| Basic Additives | Promotes C-N bond cleavage by deprotonating the hemiaminal intermediate. | Enhanced methanol yield and amine regeneration. |
Potential Applications as a Ligand or Promoter in Organocatalysis
Beyond its role as a potential intermediate in catalytic hydrogenation, this compound could theoretically function as a ligand or promoter in organocatalysis. The formamide moiety contains both a carbonyl group and a nitrogen atom, which can act as Lewis basic sites to coordinate with metal centers or other electrophiles.
The sterically demanding 1,1,3,3-tetramethylbutyl group would likely impart specific properties if this molecule were used as a ligand. This bulky substituent could influence the steric environment around a catalytic center, potentially leading to enhanced selectivity in certain reactions. Furthermore, the electronic properties of the formamide could be tuned to modulate the reactivity of a catalyst.
While specific examples of this compound in organocatalysis are not readily found in the literature, the broader class of formamides has been explored in various catalytic contexts. Their ability to act as hydrogen bond donors and acceptors, as well as their polarity, can be beneficial in stabilizing transition states and influencing reaction pathways.
Sophisticated Analytical Methodologies for Research Grade N 1,1,3,3 Tetramethylbutyl Formamide
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
HPLC is a cornerstone technique for the analysis of N-(1,1,3,3-Tetramethylbutyl)formamide due to its high resolution, sensitivity, and adaptability. It is particularly well-suited for determining the purity of the compound and for isolating impurities for further structural elucidation.
Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for moderately polar to nonpolar compounds like this compound. nih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The retention of the analyte is primarily governed by its hydrophobic interactions with the stationary phase.
The development of a robust RP-HPLC method for this compound involves the careful selection and optimization of several key parameters:
Column Selection: A C18 column is a common choice for the separation of a wide range of organic molecules and is suitable for this compound. For instance, an Agilent ZORBAX SB-C18 column (4.6 x 250mm, 5 µm particle size) has been used for the analysis of related formamides. google.com Another specialized option is a Newcrom R1 column, which is a reverse-phase column with low silanol activity, designed to minimize undesirable interactions with polar functional groups. sielc.com
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol (B129727). The proportion of the organic solvent is a critical parameter that influences the retention time of the analyte. A higher concentration of the organic solvent will decrease the retention time. For this compound, a mobile phase of acetonitrile and water is effective. sielc.com A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. A detailed gradient elution program used for a related formamide (B127407) starts with a low percentage of acetonitrile (1%) and gradually increases to 50% over 35 minutes, which allows for the separation of both polar and nonpolar impurities. google.com
Additives: To improve peak shape and reproducibility, additives are often included in the mobile phase. Phosphoric acid can be used to control the pH and sharpen peaks. sielc.com However, for applications requiring mass spectrometry detection, a volatile additive like formic acid is preferred. sielc.com
Detection: A UV detector is commonly used for the detection of this compound. The detection wavelength is chosen based on the UV absorbance spectrum of the compound. For formamides, a low wavelength, such as 196 nm, can provide high sensitivity. google.com
The following interactive data table summarizes typical parameters for an RP-HPLC method for the analysis of this compound and related compounds.
| Parameter | Value | Reference |
| Column | Newcrom R1 or Agilent ZORBAX SB-C18 | google.comsielc.com |
| Column Dimensions | 4.6 x 250 mm | google.com |
| Particle Size | 5 µm | google.com |
| Mobile Phase | Acetonitrile and Water | google.comsielc.com |
| Elution Mode | Gradient | google.com |
| Flow Rate | 1.0 mL/min | google.com |
| Column Temperature | 25 °C | google.com |
| Injection Volume | 10 µL | google.com |
| Detector | UV | google.com |
| Detection Wavelength | 196 nm | google.com |
For unequivocal identification of impurities and for highly sensitive quantification, coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique. The key to a successful LC-MS method is the use of a volatile mobile phase that is compatible with the ionization source of the mass spectrometer.
As mentioned previously, non-volatile buffers like phosphoric acid must be replaced with volatile alternatives such as formic acid or ammonium (B1175870) formate (B1220265). sielc.com Formic acid is a common choice as it is an effective mobile phase modifier for positive ion electrospray ionization (ESI), a soft ionization technique well-suited for many organic molecules.
The mass spectrometer can be operated in either full-scan mode to obtain mass spectra of eluting peaks for identification purposes or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.
Gas Chromatography (GC) for Quantitative Analysis
Gas chromatography is another essential technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and is particularly useful for quantitative analysis due to the stability and reproducibility of detectors like the flame ionization detector (FID).
The development of a quantitative GC method requires careful optimization of several parameters:
Column Selection: The choice of the GC column is critical for achieving good separation. For polar analytes like formamides, a mid- to high-polarity column is generally preferred to achieve good peak shape and resolution. A 5% phenyl methyl siloxane stationary phase is a versatile choice for a wide range of compounds. nih.gov For challenging separations of amines and other polar compounds, specialized columns like the Agilent CP-Volamine are designed to reduce peak tailing and improve reproducibility. nih.gov
Inlet and Liner: The inlet is where the sample is vaporized and introduced onto the column. For polar compounds that can be prone to adsorption, the choice of the inlet liner is important. Deactivated liners, such as those with a Siltek® treatment, can significantly improve the sensitivity and reproducibility of the analysis of active compounds like amines. nih.gov
Oven Temperature Program: A temperature program is used to control the elution of compounds from the GC column. A typical program starts at a lower temperature to allow for the separation of volatile components and then ramps up to a higher temperature to elute less volatile compounds.
Carrier Gas: Helium is the most common carrier gas in GC, but due to rising costs and availability issues, hydrogen or nitrogen are also used. uib.no The choice of carrier gas and its flow rate can affect the efficiency of the separation.
Detector: The Flame Ionization Detector (FID) is a common choice for the quantitative analysis of organic compounds. It offers a wide linear range and good sensitivity. However, it is important to note that the FID has a negligible response to formamide itself, which may necessitate the use of other detectors or derivatization for sensitive detection. uib.no For unequivocal identification and sensitive quantification, a mass spectrometer (GC-MS) is the detector of choice. GC-MS allows for the identification of unknown impurities by their mass spectra and provides high selectivity for quantitative analysis. nih.gov
The following interactive data table summarizes typical parameters that would be considered in the development of a GC method for the quantitative analysis of this compound, based on methods for related compounds.
| Parameter | Value/Consideration | Reference |
| Column | 5% Phenyl Methyl Siloxane or Agilent CP-Volamine | nih.govnih.gov |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm (Typical) | |
| Inlet Liner | Deactivated (e.g., Siltek® treated) | nih.gov |
| Inlet Temperature | 250 °C (Typical) | |
| Oven Program | Optimized temperature ramp (e.g., 50 °C to 280 °C) | |
| Carrier Gas | Helium, Hydrogen, or Nitrogen | uib.no |
| Detector | FID or Mass Spectrometer (MS) | nih.govuib.no |
| Detector Temperature | 280-300 °C (Typical for FID) |
Future Research Trajectories and Emerging Paradigms in N 1,1,3,3 Tetramethylbutyl Formamide Chemistry
Integration into Sustainable and Green Chemistry Initiatives
The principles of green and sustainable chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgjaci.or.jp This paradigm shift encourages innovation in areas like the use of safer solvents, renewable feedstocks, and atom-economical reactions. researchgate.netgao.gov The future of N-(1,1,3,3-Tetramethylbutyl)formamide chemistry is intrinsically linked to these principles, with several potential avenues for research.
One promising trajectory is the investigation of this compound as a green solvent. Formamide (B127407) and its derivatives are polar aprotic solvents that can be effective in various chemical processes. ebi.ac.ukmdpi.com Research could explore the use of this compound as a high-boiling, recyclable alternative to conventional solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which face increasing regulatory scrutiny due to health and environmental concerns. mdpi.com The bulky tetramethylbutyl group imparts distinct physical properties, such as a unique solubility profile and thermal stability, which could be advantageous for specific reaction conditions, potentially improving reaction efficiency and simplifying product separation. Future studies would need to conduct a thorough life-cycle assessment, evaluating its synthesis efficiency, recyclability, and biodegradability to fully qualify it as a sustainable option.
Furthermore, the synthesis of this compound itself could be redesigned to align with green chemistry goals. Catalytic methods utilizing sustainable C1 sources like methanol (B129727) for the N-formylation of amines are gaining traction. researchgate.net Applying these atom-economical and cost-effective catalytic systems, particularly those based on abundant metals like iron, to the synthesis of this compound would represent a significant advance over traditional methods. gao.govunibe.ch Such research aligns with global initiatives to reduce reliance on precious metal catalysts and hazardous reagents, fostering a more sustainable chemical industry. yaledailynews.com
Research Focus for Green Chemistry Integration
| Research Area | Objective | Rationale |
|---|---|---|
| Solvent Applications | Evaluate as a green, recyclable solvent alternative to DMF or NMP. | High boiling point and unique polarity may offer benefits in specific syntheses, reducing reliance on hazardous solvents. mdpi.commdpi.com |
| Sustainable Synthesis | Develop catalytic N-formylation routes using sustainable C1 sources. | Move away from less efficient or hazardous formylating agents towards atom-economical processes using earth-abundant catalysts. researchgate.netunibe.ch |
| Lifecycle Assessment | Analyze the environmental impact from synthesis to degradation. | A holistic evaluation is necessary to confirm the "green" credentials of any new chemical process or product. gao.gov |
Development of Novel Derivatives with Tailored Reactivity Profiles
The chemical structure of this compound, featuring a reactive formamide moiety and a sterically demanding alkyl group, is ripe for derivatization. Future research can focus on leveraging this structure to create a new family of chemical intermediates and products with highly specific properties.
The formamide group itself offers several handles for chemical modification.
Hydrolysis: The most straightforward derivatization is the hydrolysis of the formamide to yield tert-octylamine (B44039), a primary amine with significant steric bulk. This amine can serve as a key building block for synthesizing novel ligands for catalysis, bulky bases, or as a precursor for agrochemicals and pharmaceuticals where the lipophilic tert-octyl group can modulate solubility and bioactivity.
Reduction: Reduction of the formyl group would yield N-methyl-tert-octylamine, a secondary amine whose unique steric and electronic properties could be exploited in organic synthesis.
Multicomponent Reactions: Formamides can participate in powerful one-pot transformations like the Ugi three-component reaction. sigmaaldrich.com Exploring the use of this compound in such reactions could rapidly generate libraries of complex, sterically hindered peptide-like molecules for screening in drug discovery and materials science.
The development of these novel derivatives is analogous to synthetic strategies used for other complex molecules, where a core structure is systematically modified to achieve desired functions. nih.govmdpi.comresearchgate.net The defining feature of any resulting derivative would be the 1,1,3,3-tetramethylbutyl group, which can be expected to confer high solubility in organic media, influence conformational preferences, and provide a robust, non-reactive scaffold. Research in this area would involve detailed synthesis, purification, and characterization using techniques like NMR and mass spectrometry to confirm the structures of these new compounds. mdpi.com
Exploration of Advanced Applications in Supramolecular Chemistry and Materials Science
Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying the non-covalent interactions that govern molecular self-assembly. The this compound molecule possesses the key features necessary to be a valuable component in this field.
The formamide group is an excellent functional unit for forming predictable hydrogen bonds; the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. researchgate.net This directional bonding capability is fundamental to the construction of ordered supramolecular structures. This is complemented by the large, hydrophobic tetramethylbutyl group, which can drive self-assembly through van der Waals forces and solvophobic effects, while its significant bulk provides steric control.
Future research could explore several exciting applications:
Crystal Engineering: The interplay of hydrogen bonding from the formamide group and the steric hindrance of the alkyl group could be used to direct the packing of molecules in a crystal lattice, creating materials with specific topologies and properties.
Host-Guest Chemistry: this compound could be investigated as a guest molecule for encapsulation within larger host systems, such as metal-organic frameworks (MOFs). bath.ac.uk Alternatively, its derivatives could be incorporated as ligands in the synthesis of novel MOFs, where the bulky group could template the formation of pores with specific sizes and chemical environments.
Liquid Crystals: The rod-like shape and distinct polar/non-polar segments of the molecule suggest potential applications in the field of liquid crystals. Derivatives could be designed to exhibit mesophases, with the bulky alkyl group influencing the packing and phase behavior of the material.
Polymer Science: The compound could be explored as a functional additive in polymers, acting as a specialized plasticizer or compatibilizer, where its bulky structure could modify the mechanical and thermal properties of the host polymer.
These research trajectories aim to elevate this compound from a simple chemical intermediate to a sophisticated building block for the rational design of advanced materials and complex molecular systems. researchgate.net
Q & A
Q. How is the purity of N-(1,1,3,3-Tetramethylbutyl)formamide determined in laboratory settings?
Purity is typically assessed using gas chromatography (GC) with flame ionization detection. The compound’s purity (>98.0% by GC) is verified by comparing retention times against certified standards, ensuring minimal impurities that could interfere with downstream applications. Storage at <15°C in dark conditions is recommended to prevent degradation .
Q. What spectroscopic techniques confirm the molecular structure of this compound?
Mass spectrometry (MS) with electron ionization is a primary method. The molecular ion peak at m/z 171.2798 (C₁₀H₂₁NO) confirms the molecular weight. Complementary techniques like nuclear magnetic resonance (NMR) can resolve structural ambiguities, such as distinguishing between branched alkyl chains .
Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling points)?
Cross-referencing multiple authoritative sources is critical. For example, the boiling point is reported as 110°C at 2 mmHg , but variations may arise from differing experimental conditions (e.g., pressure calibration). Validate measurements using standardized equipment and report detailed methodology to ensure reproducibility .
Advanced Research Questions
Q. What experimental precautions are necessary when using this compound as a solvent in high-temperature reactions?
The compound’s thermal sensitivity (storage recommendation: <15°C) necessitates inert atmosphere use (e.g., nitrogen or argon) to prevent decomposition. Pre-experiment thermogravimetric analysis (TGA) can identify degradation thresholds. Alternative solvents with higher thermal stability should be considered for reactions exceeding 100°C .
Q. How does this compound influence the stability of polymeric materials in material science?
As a derivative of formamide, it may act as a stabilizer by scavenging free radicals or inhibiting oxidation. In rubber applications, similar tert-octylamine derivatives (e.g., octylated diphenylamine) function as antioxidants by interrupting radical chain reactions. Evaluate its efficacy via accelerated aging tests with controlled oxygen exposure .
Q. How do regulatory restrictions on formamide derivatives impact academic research protocols?
While this compound is not directly listed under EU RoHS or TRI regulations, structurally related compounds (e.g., formamide) are restricted. Labs should implement strict exposure controls (e.g., fume hoods, PPE) and monitor airborne concentrations using OSHA-compliant methods. Waste must be treated as hazardous due to potential neurotoxic byproducts .
Data Contradiction and Methodological Challenges
Q. How can researchers resolve inconsistencies in CAS registry numbers for tert-octylamine derivatives?
Q. What strategies mitigate solvent interference in GC/MS analysis of this compound extracts?
Use polarity-matched columns (e.g., DB-5MS) to separate the compound from co-eluting solvents. Derivatization (e.g., silylation) enhances volatility and reduces tailing. For trace analysis, employ solid-phase microextraction (SPME) to pre-concentrate samples, minimizing matrix effects .
Applications in Experimental Design
Q. What role does this compound play in organometallic synthesis?
Its high polarity and low volatility make it suitable for stabilizing transition metal complexes in non-aqueous media. For example, it can coordinate to palladium catalysts in cross-coupling reactions. Monitor reaction kinetics via in-situ FTIR to optimize ligand-metal ratios .
Q. How is this compound utilized in VOC extraction studies from polymeric matrices?
As a solvent, it effectively extracts low-polarity additives (e.g., plasticizers) from polyethylene. Optimize extraction efficiency using pressurized liquid extraction (PLE) at 50–80°C, followed by GC-MS quantification. Compare results against Soxhlet extraction to validate recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
